molecular formula C20H14N4O2 B6107764 4-({3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}methoxy)benzonitrile

4-({3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}methoxy)benzonitrile

Cat. No.: B6107764
M. Wt: 342.3 g/mol
InChI Key: LTPGWSJYRILWCT-UHFFFAOYSA-N
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Description

4-({3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}methoxy)benzonitrile is a complex organic compound that features a pyrrole ring, a phenyl group, an oxadiazole ring, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}methoxy)benzonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the formation of the oxadiazole ring through cyclization reactions. For instance, the reaction of hydrazides with nitriles under acidic or basic conditions can yield oxadiazoles . The pyrrole ring can be introduced via a condensation reaction involving aniline derivatives .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-({3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}methoxy)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nitrating agents like nitric acid or halogenating agents like bromine can be used under controlled conditions.

Major Products

    Oxidation: Pyrrolinones and other oxidized derivatives.

    Reduction: Amines and related compounds.

    Substitution: Nitro or halogenated derivatives of the phenyl group.

Mechanism of Action

The mechanism of action of 4-({3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}methoxy)benzonitrile depends on its specific application:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}methoxy)benzonitrile is unique due to its combination of a pyrrole ring, oxadiazole ring, and benzonitrile moiety, which imparts distinct electronic and chemical properties. This makes it particularly useful in applications requiring specific electronic characteristics and reactivity profiles.

Properties

IUPAC Name

4-[[3-(4-pyrrol-1-ylphenyl)-1,2,4-oxadiazol-5-yl]methoxy]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O2/c21-13-15-3-9-18(10-4-15)25-14-19-22-20(23-26-19)16-5-7-17(8-6-16)24-11-1-2-12-24/h1-12H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTPGWSJYRILWCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)C3=NOC(=N3)COC4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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